molecular formula C14H13N5O2 B2810025 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide CAS No. 443110-14-3

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide

Cat. No. B2810025
CAS RN: 443110-14-3
M. Wt: 283.291
InChI Key: IZSOBZCOTDKDMP-UHFFFAOYSA-N
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Description

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide, also known as AMPT, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. AMPT is a triazole derivative that has been synthesized and studied for its effects on various biochemical and physiological processes.

Scientific Research Applications

  • Antiallergic Properties : Georgiev et al. (1987) synthesized a series of compounds including furan-3-carboxamides, demonstrating potent antiallergic activity in dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

  • Synthesis of Triazole Derivatives : Research by Cansiz et al. (2004) involved synthesizing new 4H-1,2,4-triazole-3-thiol derivatives, including furan-2-yl or benzyl compounds, which are significant for further pharmaceutical applications (Cansiz et al., 2004).

  • Antiprotozoal Agents : Ismail et al. (2004) explored novel imidazo[1,2-a]pyridines, including furan-2-yl derivatives, showing strong DNA affinity and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

  • Antimicrobial Activities : Başoğlu et al. (2013) developed azole derivatives starting from furan-2-carbohydrazide, exhibiting notable antimicrobial activities against various microorganisms, emphasizing the compound's potential in antimicrobial drug development (Başoğlu et al., 2013).

  • Antibacterial, Antiurease, and Antioxidant Activities : Sokmen et al. (2014) synthesized new 1,2,4-triazole Schiff base and amine derivatives, displaying effective antiurease and antioxidant activities, highlighting the compound's utility in medicinal chemistry (Sokmen et al., 2014).

  • Chemistry of Polyazaheterocyclic Compounds : Sutherland and Tennant (1971) investigated the chemistry of 5-amino-1-phenyl-1,2,3-triazoles, including the study of Dimroth rearrangements, contributing to the understanding of the chemical behavior of these compounds (Sutherland & Tennant, 1971).

properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c15-13-12(14(20)16-9-11-7-4-8-21-11)17-18-19(13)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSOBZCOTDKDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide

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